Tert-butyl 4-bromoisoindoline-2-carboxylate
Overview
Description
Tert-butyl 4-bromoisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H16BrNO2. It is a derivative of isoindoline, a bicyclic compound that is part of the indole family. This compound is characterized by the presence of a tert-butyl ester group and a bromine atom attached to the isoindoline ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of isothiazoloquinolones and as inhibitors of dipeptidyl peptidase 8/9 (dpp8/9) .
Pharmacokinetics
The compound’s molecular weight (29818 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Action Environment
The action, efficacy, and stability of Tert-butyl 4-bromoisoindoline-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . The pH of the environment could also affect the compound’s solubility and therefore its bioavailability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-bromoisoindoline-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromoisoindoline hydrochloride with di-tert-butyl dicarbonate. The reaction typically occurs in the presence of a base such as triethylamine and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromoisoindoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-bromoisoindoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological pathways and the development of bioactive molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-bromoisoindoline-2-carboxylate
- Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Tert-butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate
Uniqueness
Tert-butyl 4-bromoisoindoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom and the tert-butyl ester group enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 4-bromo-1,3-dihydroisoindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCZVUVSPUKWET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678779 | |
Record name | tert-Butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035235-27-8 | |
Record name | 1,1-Dimethylethyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1035235-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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